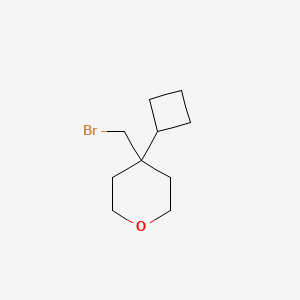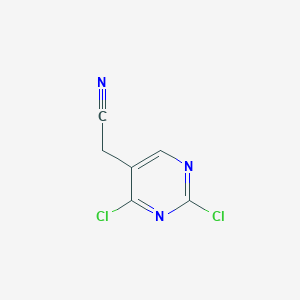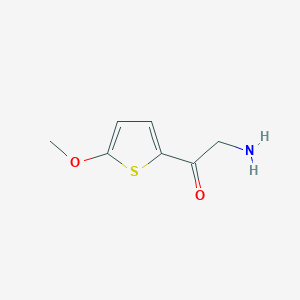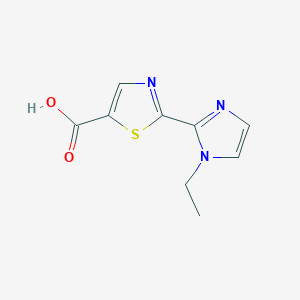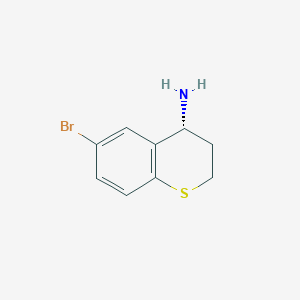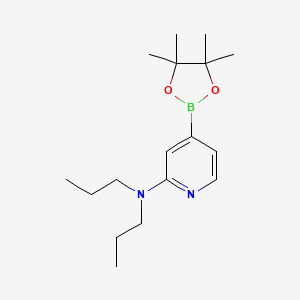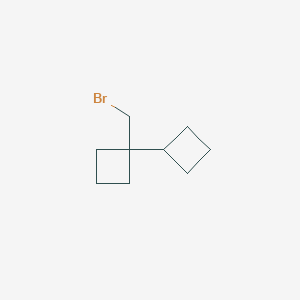
(1S,2R,3R)-1-(2-phenyl-2H-1,2,3-triazol-4-yl)butane-1,2,3,4-tetrol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S,2R,3R)-1-(2-phenyl-2H-1,2,3-triazol-4-yl)butane-1,2,3,4-tetrol is a complex organic compound characterized by its unique structure, which includes a triazole ring and multiple hydroxyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R,3R)-1-(2-phenyl-2H-1,2,3-triazol-4-yl)butane-1,2,3,4-tetrol typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between an azide and an alkyne.
Attachment of the Phenyl Group: The phenyl group is introduced via a substitution reaction, often using a phenyl halide and a suitable base.
Construction of the Butane Backbone: The butane backbone with hydroxyl groups is constructed through a series of aldol reactions and reductions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.
化学反応の分析
Types of Reactions
Oxidation: The hydroxyl groups in (1S,2R,3R)-1-(2-phenyl-2H-1,2,3-triazol-4-yl)butane-1,2,3,4-tetrol can undergo oxidation to form carbonyl compounds.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid or sulfuric acid.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dihydrotriazoles.
Substitution: Introduction of various functional groups onto the phenyl ring.
科学的研究の応用
Chemistry
In chemistry, (1S,2R,3R)-1-(2-phenyl-2H-1,2,3-triazol-4-yl)butane-1,2,3,4-tetrol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound may be used as a probe to study enzyme interactions and metabolic pathways. Its multiple hydroxyl groups make it a versatile ligand for binding studies.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a therapeutic agent. Its triazole ring is known to exhibit various biological activities, including antimicrobial and anticancer properties.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its reactive functional groups.
作用機序
The mechanism of action of (1S,2R,3R)-1-(2-phenyl-2H-1,2,3-triazol-4-yl)butane-1,2,3,4-tetrol involves its interaction with specific molecular targets. The triazole ring can bind to metal ions, influencing enzymatic activity and protein function. The hydroxyl groups can form hydrogen bonds, affecting the compound’s solubility and reactivity.
類似化合物との比較
Similar Compounds
(1S,2R,3R)-1-(2-phenyl-2H-1,2,3-triazol-4-yl)butane-1,2,3,4-tetrol: Unique due to its specific stereochemistry and functional groups.
This compound analogs: Compounds with similar structures but different substituents on the triazole ring or butane backbone.
Uniqueness
The uniqueness of this compound lies in its combination of a triazole ring and multiple hydroxyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
特性
分子式 |
C12H15N3O4 |
|---|---|
分子量 |
265.26 g/mol |
IUPAC名 |
(1S,2R,3R)-1-(2-phenyltriazol-4-yl)butane-1,2,3,4-tetrol |
InChI |
InChI=1S/C12H15N3O4/c16-7-10(17)12(19)11(18)9-6-13-15(14-9)8-4-2-1-3-5-8/h1-6,10-12,16-19H,7H2/t10-,11+,12+/m1/s1 |
InChIキー |
JNMUJXXKLZFAIT-WOPDTQHZSA-N |
異性体SMILES |
C1=CC=C(C=C1)N2N=CC(=N2)[C@@H]([C@H]([C@@H](CO)O)O)O |
正規SMILES |
C1=CC=C(C=C1)N2N=CC(=N2)C(C(C(CO)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



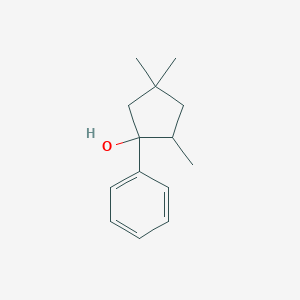
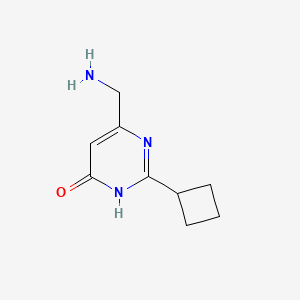
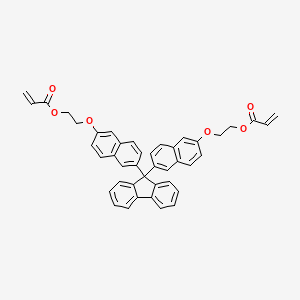
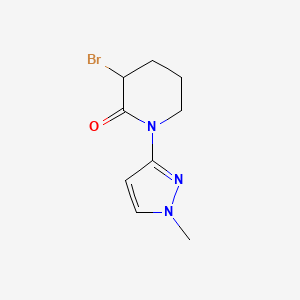
![2-[2-(2,6-Difluorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetic acid](/img/structure/B13176540.png)
